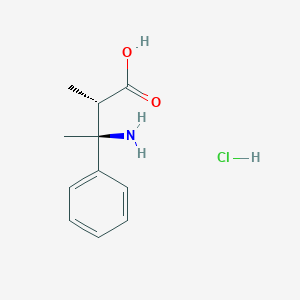
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride is a chiral amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions . The use of flow microreactors also enhances the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the amino acid backbone.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized amino acids.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3S)-2-Benzhydrylquinuclidin-3-amine
- (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid
Uniqueness
What sets (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride apart from similar compounds is its specific stereochemistry and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1263094-12-7 |
|---|---|
Molekularformel |
C11H16ClNO2 |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
(2S,3S)-3-amino-2-methyl-3-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(10(13)14)11(2,12)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3,(H,13,14);1H/t8-,11+;/m1./s1 |
InChI-Schlüssel |
KUYNNHKNRQEMIT-NINOIYOQSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)[C@@](C)(C1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CC(C(=O)O)C(C)(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)



![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)



![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)


